molecular formula C12H13F3O B13602807 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol

3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13602807
M. Wt: 230.23 g/mol
InChI Key: UMPCHBJYNBRRKY-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol is a chemical compound that features a trifluoropropanol group attached to a dihydroindenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2,3-dihydro-1H-indene with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: The trifluoropropanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoropropanol group can form hydrogen bonds and interact with active sites, while the dihydroindenyl moiety provides a hydrophobic scaffold that enhances binding affinity. These interactions can modulate biochemical pathways and elicit specific biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine: Contains an oxazole ring and is used in drug discovery and material science.

    1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one: A cathinone analog with potential pharmacological properties.

Uniqueness

3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoropropanol group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C12H13F3O

Molecular Weight

230.23 g/mol

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C12H13F3O/c13-12(14,15)11(16)7-8-4-5-9-2-1-3-10(9)6-8/h4-6,11,16H,1-3,7H2

InChI Key

UMPCHBJYNBRRKY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CC(C(F)(F)F)O

Origin of Product

United States

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